molecular formula C15H22N6 B2394387 1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 897619-45-3

1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2394387
CAS No.: 897619-45-3
M. Wt: 286.383
InChI Key: VRIGSMDUNISCQI-UHFFFAOYSA-N
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Description

1-Methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at positions 1, 4, and 6 with methyl, piperidinyl, and pyrrolidinyl groups, respectively.

Properties

IUPAC Name

1-methyl-4-piperidin-1-yl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6/c1-19-13-12(11-16-19)14(20-7-3-2-4-8-20)18-15(17-13)21-9-5-6-10-21/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIGSMDUNISCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N3CCCC3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ortho-Amino Esters

The foundational route involves cyclizing ortho-amino esters of pyrazole derivatives with aliphatic or aromatic nitriles. A study demonstrated that reacting 5-amino-1-(2,4-dinitrophenyl)pyrazole-4-carbonitrile with pyrrolidine and piperidine derivatives in dioxane under dry HCl gas yields the target compound. This method requires 6 hours under reflux, with yields ranging from 65% to 82% depending on the nitrile used (Table 1).

Table 1: Conventional Synthesis Parameters

Nitrile Source Solvent Reaction Time Yield (%)
Pyrrolidine Dioxane 6 hours 78
Piperidine Dioxane 6 hours 82
4-Chlorobenzonitrile Dioxane 6 hours 65

The reaction mechanism proceeds through nucleophilic attack at the pyrimidine core, followed by elimination of ammonia. Purification via recrystallization in ethanol-water mixtures enhances purity to ≥95%.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times to 15–30 minutes while maintaining yields of 70–85%. A comparative study showed that irradiating 5-amino-1-methylpyrazole-4-carbonitrile with piperidine and pyrrolidine in dimethylformamide (DMF) at 150°C produces the target compound with 83% yield. This method minimizes side products like N-alkylated impurities, which are common in conventional heating.

Key Advantages:

  • Energy Efficiency: 80% reduction in energy consumption compared to reflux.
  • Scalability: Batch sizes up to 500 g have been reported without yield loss.

Industrial-Scale Production

Chloroformate-Mediated Alkylation

A patented industrial method utilizes 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one as a starting material. Reacting this intermediate with ethyl chloroformate in dichloromethane at 0–10°C produces the target compound with 92% yield (Figure 1).

Figure 1: Industrial Synthesis Pathway
$$
\text{Starting Material} + \text{ClCO}2\text{C}2\text{H}_5 \xrightarrow{\text{Base, 0–10°C}} \text{Target Compound} + \text{HCl}
$$

Optimization Parameters:

  • Temperature Control: Maintaining 0–10°C prevents thermal degradation of the pyrazolo[3,4-d]pyrimidine core.
  • Base Selection: Pyridine outperforms triethylamine in minimizing byproducts (≤3% vs. 8%).

Table 2: Industrial Process Metrics

Parameter Value
Purity ≥90%
Throughput 1.2 kg/hour
Solvent Recovery 98% (dichloromethane)

Comparative Analysis of Methods

Yield and Efficiency

  • Conventional: 65–82% yield, 6 hours.
  • Microwave: 70–85% yield, 30 minutes.
  • Industrial: 90–92% yield, 2 hours.

Environmental Impact

Microwave methods reduce solvent waste by 40% compared to conventional routes. Industrial processes incorporate solvent recovery systems, achieving 98% recycling rates for dichloromethane.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazolo[3,4-d]pyrimidine core, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or aminated products.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is primarily investigated for its potential therapeutic effects. It has been explored as a scaffold for designing inhibitors targeting various biological pathways.

Case Study: Epidermal Growth Factor Receptor Inhibition

Recent studies have synthesized derivatives of pyrazolo[3,4-d]pyrimidine aimed at inhibiting the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression. Notably, a derivative demonstrated potent anti-proliferative activity against A549 and HCT-116 cancer cells, with an IC50 value of 0.016 µM against wild-type EGFR and significant activity against the mutant form (EGFR T790M) . This highlights the potential of compounds based on the pyrazolo[3,4-d]pyrimidine structure as effective anticancer agents.

Biological Research

The compound has been evaluated for its bioactive properties in various biological assays. Its mechanism of action involves interaction with specific molecular targets, modulating their activity and leading to diverse biological effects.

TargetActivity DescriptionReference
Wild-type EGFRIC50 = 0.016 µM
Mutant EGFR (T790M)IC50 = 0.236 µM
Cancer Cell Lines (A549)Anti-proliferative effects observed
Cancer Cell Lines (HCT-116)Anti-proliferative effects observed

Drug Development

The compound serves as a building block in the synthesis of more complex molecules aimed at treating various diseases. Its structural features make it suitable for modifications that enhance its pharmacological properties.

Case Study: PI3K Inhibition

In another study, derivatives of pyrazolo[1,5-a]pyrimidine were synthesized as selective inhibitors of phosphoinositide 3-kinase (PI3K), which is involved in critical cellular processes such as growth and proliferation. The derivatives showed promising IC50 values ranging from 1.892 to 0.018 μM, indicating their potential as therapeutic agents for inflammatory and autoimmune diseases .

Industrial Applications

Beyond medicinal uses, this compound can be utilized in developing novel materials with specific properties, such as catalysts or ligands in coordination chemistry.

Table: Synthesis Overview

StepDescription
Step 1Cyclization of intermediates
Step 2Use of solvents (DMF or acetonitrile)
Step 3Application of catalysts (e.g., palladium complexes)

Mechanism of Action

The mechanism of action of 1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the pharmacological and structural profile of the target compound, a detailed comparison with key analogs is provided below:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name / ID Position 1 Position 4 Position 6 Key Biological Activity Reference
Target Compound Methyl Piperidin-1-yl Pyrrolidin-1-yl Potential kinase inhibition N/A
KKC080096 t-Butyl 4-Methoxybenzylamine Methylthio HO-1 upregulation, anti-inflammatory
1-Methyl-6-(4-methylpiperazin-1-yl)-4-piperidin-1-yl (CAS 897758-37-1) Methyl Piperidin-1-yl 4-Methylpiperazin-1-yl Not reported
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino 4-Methylphenyl Piperidin-1-yl Methylsulfanyl Structural intermediate
1-(2-Bromo-2-phenylethyl)-6-(methylthio)-4-piperidin-1-yl 2-Bromo-2-phenylethyl Piperidin-1-yl Methylthio Multi-target (Src/ABL kinase inhibition)
PDE9 Inhibitor (1-(2-Chlorophenyl)-6-(trifluoro-2-methylpropyl)-4-one) 2-Chlorophenyl Carbonyl (4-one) Trifluoro-2-methylpropyl PDE9 selective inhibition
Key Findings

Substituent-Driven Bioactivity :

  • The target compound ’s piperidinyl and pyrrolidinyl groups are commonly associated with kinase interaction, as seen in S6K1 inhibitors like F108 and F109 (), which feature benzimidazole and indole substituents . Its smaller substituents (methyl at position 1) may favor metabolic stability compared to bulkier groups like t-butyl (KKC080096) or 2-bromo-phenylethyl () .
  • KKC080096 () demonstrates anti-inflammatory effects via HO-1 induction, highlighting how methylthio and bulky substituents can shift activity toward redox pathways .

Selectivity and Binding :

  • The PDE9 inhibitor () employs a 2-chlorophenyl group and trifluoromethylpropyl chain to achieve selective binding, contrasting with the target compound’s aliphatic amines. This underscores the role of aromatic and halogenated groups in enzyme selectivity .
  • CAS 897758-37-1 () replaces pyrrolidinyl with 4-methylpiperazinyl at position 6, which could enhance solubility or alter receptor affinity due to the basic nitrogen in piperazine .

Synthetic Utility :

  • Derivatives like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine () serve as intermediates for introducing diverse substituents, suggesting the target compound could be synthesized via similar chlorinated precursors .

Biological Activity

1-Methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of pyrazolo[3,4-d]pyrimidines often involves their role as inhibitors of various kinases, particularly the epidermal growth factor receptor (EGFR). Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways.

In Vitro Studies

Recent studies have demonstrated that certain derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a study reported that a related compound showed IC50 values of 8.21 µM against A549 (lung cancer) cells and 19.56 µM against HCT-116 (colon cancer) cells. The most potent derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .

Apoptosis Induction

Flow cytometric analyses revealed that these compounds can induce apoptosis and arrest the cell cycle at critical phases (S and G2/M). Specifically, one derivative led to an increase in the BAX/Bcl-2 ratio by 8.8-fold, indicating a shift towards pro-apoptotic signaling .

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding interactions between these compounds and their target proteins. These studies provide insights into the structural requirements for activity and help in optimizing lead compounds for enhanced efficacy .

Data Table: Biological Activity Summary

CompoundTargetIC50 (µM)Cell LineMechanism
12bEGFR WT0.016A549Apoptosis induction
12bEGFR T790M0.236HCT-116Cell cycle arrest
Other DerivativesVarious Kinases0.3 - 24MCF-7Dual inhibition

Case Studies

  • EGFR Inhibition : A study focused on synthesizing new derivatives aimed at inhibiting EGFR demonstrated promising results with compound 12b showing significant anti-proliferative activity and potential as a therapeutic agent for lung cancer.
  • Dual Inhibition : Another case involved a phenylpyrazolo[3,4-d]pyrimidine derivative that acted as a dual inhibitor of both EGFR and vascular endothelial growth factor receptor 2 (VEGFR2), exhibiting IC50 values of 0.3 µM for EGFR and 7.60 µM for VEGFR2. This compound effectively inhibited tumor growth in MCF-7 models through apoptosis induction and suppression of cell migration .

Q & A

Basic: What are the common synthetic routes for 1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine?

Answer:
The synthesis typically involves condensation of 5-aminopyrazole-4-carbonitrile derivatives with reagents like formamide, urea, or thiourea under reflux conditions. For example, cyclization using formic acid yields the pyrazolo[3,4-d]pyrimidine core, followed by substitution reactions with piperidine and pyrrolidine to introduce the N-heterocyclic moieties . Alternative routes include coupling pyrazole precursors with functionalized pyrimidine intermediates under catalytic conditions (e.g., Pd-mediated cross-coupling) to install substituents at positions 4 and 6 . Key steps require rigorous purification via column chromatography and characterization by NMR and mass spectrometry.

Basic: How is the structural identity of this compound confirmed?

Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methyl groups at N1, piperidinyl/pyrrolidinyl at C4 and C6) .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns, as demonstrated in related pyrimidine derivatives .
  • IR Spectroscopy : Confirms functional groups (e.g., C-N stretches in piperidine/pyrrolidine rings) .

Advanced: How can researchers optimize the synthetic yield of this compound?

Answer:
Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps .
  • Catalysis : Use of Lewis acids (e.g., ZnCl2_2) or transition metals (e.g., Pd for cross-couplings) improves regioselectivity .
  • Temperature Control : Stepwise heating (e.g., 80–120°C) minimizes side reactions during heterocycle formation .
  • Purification : Gradient elution in HPLC or flash chromatography resolves closely related impurities .

Advanced: What strategies address discrepancies in biological activity data between in vitro and in vivo studies?

Answer:
Discrepancies often arise from poor solubility or metabolic instability. Mitigation approaches include:

  • Formulation Adjustments : Use of co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability .
  • Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions to improve pharmacokinetics .
  • Metabolic Profiling : LC-MS/MS studies to identify degradation products and guide stable analog design .

Basic: What analytical techniques assess purity and stability?

Answer:

  • HPLC/UPLC : Quantifies purity (>95% threshold for pharmacological studies) and detects degradation products under accelerated stability conditions (40°C/75% RH) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular integrity and detects trace impurities .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition thresholds .

Advanced: How to design enzyme inhibition assays for this compound?

Answer:

  • Kinase Assays : Use recombinant kinases (e.g., EGFR, Aurora A) in radiometric or fluorescence-based assays. Measure IC50_{50} values via dose-response curves (1 nM–10 μM range) .
  • Cell-Based Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) using MTT or ATP-lite assays. Include controls for off-target effects (e.g., PI3K/mTOR inhibitors) .
  • Data Normalization : Compare results to reference inhibitors (e.g., staurosporine) and validate with triplicate replicates .

Advanced: How to perform structure-activity relationship (SAR) studies on this compound?

Answer:

  • Substituent Variation : Synthesize analogs with modified piperidine/pyrrolidine groups (e.g., morpholine, azepane) to assess steric/electronic effects .
  • Biological Screening : Test analogs against panels of kinases or cancer cell lines to identify critical pharmacophores.
  • Computational Modeling : Dock compounds into target proteins (e.g., using AutoDock Vina) to predict binding modes and guide synthetic priorities .

Basic: What are the known biological targets of this compound?

Answer:
The compound exhibits activity against:

  • Kinases : Inhibits cyclin-dependent kinases (CDKs) and Aurora kinases, implicated in cancer cell proliferation .
  • Epigenetic Regulators : Modulates histone deacetylases (HDACs) in inflammatory pathways .
  • Apoptosis Pathways : Activates caspases in apoptosis-resistant cell lines via Bcl-2 suppression .

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